

Technical Guide: Physicochemical and Biological Properties of a Representative Benzothiazole Derivative

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Compound of Interest		
Compound Name:	C18H16BrFN2OS	
Cat. No.:	B12623647	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound with the molecular formula **C18H16BrFN2OS** is not well-documented in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the physicochemical properties, relevant biological activities, and experimental protocols for a representative compound from the benzothiazole class, which shares structural and elemental features with the requested formula. The data and methodologies presented are based on published research on analogous compounds and are intended to serve as a technical reference for researchers in the field.

Introduction

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The rigid bicyclic structure of the benzothiazole core, combined with the ability to introduce a wide range of substituents, allows for the fine-tuning of its physicochemical and biological properties. This guide focuses on a representative brominated and fluorinated benzothiazole derivative, a class of compounds with potential applications in targeted therapy, particularly as kinase inhibitors.

Physicochemical Properties



The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. For benzothiazole derivatives, these properties are heavily influenced by the nature and position of their substituents.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties for a representative substituted benzothiazole derivative, based on data reported for analogous compounds.[2][3]

Property	Description	Representative Value/Range
Molecular Weight (MW)	The mass of one mole of the substance.	350 - 500 g/mol
Melting Point (Mp)	The temperature at which the solid form of the compound becomes a liquid.	120 - 180 °C
logP (Octanol-Water Partition Coefficient)	A measure of the lipophilicity of a compound.	3.0 - 5.0
logD at pH 7.4	The distribution coefficient between octanol and water at physiological pH.	2.5 - 4.5
Aqueous Solubility	The maximum concentration of the compound that can dissolve in water.	Low to moderate
pKa (Acid Dissociation Constant)	A measure of the acidity or basicity of a compound.	4.0 - 6.0 (for basic nitrogen)
Polar Surface Area (PSA)	The surface sum over all polar atoms, an indicator of membrane permeability.	40 - 70 Ų

Experimental Protocols



Accurate determination of physicochemical properties is essential for drug discovery and development. The following are standard experimental protocols for measuring the key properties listed above.

Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.[4]

Protocol:

- A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
- The capillary tube is placed in the heating block of a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the solid begins to melt and the temperature at which it is completely liquid are recorded as the melting point range.[4]

Determination of logP (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[5]

Protocol:

- A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water.
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases until equilibrium is reached.[5]
- The mixture is then centrifuged to ensure complete separation of the octanol and water layers.[5]
- The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography



(HPLC).

• The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Aqueous Solubility

The thermodynamic solubility of a compound can be determined by the shake-flask method.

Protocol:

- An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
- The suspension is shaken at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- The suspension is then filtered to remove the undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using HPLC with a standard calibration curve.

Biological Activity and Signaling Pathways

Substituted benzothiazole derivatives have been investigated for their potential as anticancer agents, with some demonstrating inhibitory activity against specific protein kinases. A key signaling pathway implicated in various cancers and inflammatory diseases is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[6][7][8]

JAK/STAT Signaling Pathway

The JAK/STAT signaling pathway is a crucial communication route for cells, transmitting information from extracellular signals to the nucleus to regulate gene expression involved in immunity, cell proliferation, differentiation, and apoptosis.[6][7] Dysregulation of this pathway is a hallmark of many cancers.[8][9]

The canonical JAK/STAT pathway is activated by the binding of cytokines or growth factors to their specific receptors on the cell surface. This binding leads to the activation of associated



Janus kinases (JAKs), which then phosphorylate the receptor, creating docking sites for STAT proteins.[10] The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[9][10]

Caption: The JAK/STAT signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

Identifying compounds that can modulate the activity of kinases like JAK is a key objective in drug discovery. The following workflow outlines a typical process for screening potential kinase inhibitors.

Caption: Experimental workflow for kinase inhibitor screening.

Protocol for In Vitro Kinase Assay

Biochemical assays are fundamental for determining the inhibitory potency of a compound against a specific kinase.[11]

Protocol:

- Reaction Setup: A reaction mixture is prepared containing the purified kinase enzyme, a specific substrate (peptide or protein), and ATP in a suitable buffer.
- Compound Addition: The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.
- Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
- Detection: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [y-32P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.[11][12]



Data Analysis: The kinase activity is measured for each compound concentration. The data
is then plotted as percent inhibition versus compound concentration, and the IC50 value (the
concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

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